(3S,4R)-4-methyloxolan-3-ol

Catalog No.
S3298553
CAS No.
1932424-95-7; 387357-58-6
M.F
C5H10O2
M. Wt
102.133
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(3S,4R)-4-methyloxolan-3-ol

CAS Number

1932424-95-7; 387357-58-6

Product Name

(3S,4R)-4-methyloxolan-3-ol

IUPAC Name

(3S,4R)-4-methyloxolan-3-ol

Molecular Formula

C5H10O2

Molecular Weight

102.133

InChI

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

FYIORKUEZVVKEL-RFZPGFLSSA-N

SMILES

CC1COCC1O

Solubility

not available

(3S,4R)-4-methyloxolan-3-ol is a chiral compound characterized by the molecular formula C5H10O2C_5H_{10}O_2. It is a derivative of tetrahydrofuran, featuring a hydroxyl group at the third carbon and a methyl group at the fourth carbon. This specific stereochemistry contributes to its unique chemical properties and biological activities, making it a subject of interest in organic chemistry and pharmaceutical research .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield different alcohols or alkanes, utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (3S,4R)-4-methyloxolan-3-ol exhibits potential biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the methyl group influences binding affinity and selectivity. These interactions may modulate enzyme activity or receptor function, leading to various biological effects.

The synthesis of (3S,4R)-4-methyloxolan-3-ol can be achieved through several methods:

  • Asymmetric Reduction: One common method involves the asymmetric reduction of 4-methyltetrahydrofuran-3-one using chiral catalysts. This approach ensures selective formation of the desired stereoisomer.
  • Enzymatic Resolution: Another method utilizes specific enzymes to selectively react with one enantiomer from racemic mixtures, effectively isolating the (3S,4R) enantiomer.
  • Industrial Production: Large-scale production often employs optimized asymmetric reduction processes that utilize chiral catalysts to achieve high yields and enantiomeric purity. Biocatalysts like lipases are also used for efficient resolution of racemic mixtures.

(3S,4R)-4-methyloxolan-3-ol has several significant applications:

  • Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.
  • Biology: The compound is studied for its potential interactions with enzymes and other biomolecules.
  • Medicine: It acts as an intermediate in synthesizing pharmaceutical compounds that require specific stereochemistry.
  • Industry: The compound is utilized in producing fine chemicals and as a solvent in various industrial processes.

Studies on (3S,4R)-4-methyloxolan-3-ol have focused on its interactions with biological targets. The compound's hydroxyl group is crucial for forming hydrogen bonds with enzyme active sites, while its methyl group contributes steric effects that influence binding dynamics. These interactions are essential for understanding its potential therapeutic applications and biological roles.

Several compounds share structural similarities with (3S,4R)-4-methyloxolan-3-ol:

Compound NameStructure TypeUnique Features
(3S,4S)-4-methyloxolan-3-amineChiral amineContains an amine group instead of a hydroxyl
(2S,3R,4R,5R)-5-(hydroxymethyl)oxolaneSugar derivativeFeatures multiple hydroxymethyl groups
cis-3-Methyl-4-octanolideLactoneKnown for its aroma in whiskey; distinct cyclic structure

Uniqueness

(3S,4R)-4-methyloxolan-3-ol is unique due to its specific stereochemistry and functional groups that confer distinct reactivity profiles compared to similar compounds. Its chiral nature makes it particularly valuable in asymmetric synthesis and enantioselective applications.

Dates

Modify: 2023-07-26

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